molecular formula C22H21N3O4 B8675151 Zinbo-5

Zinbo-5

Cat. No.: B8675151
M. Wt: 391.4 g/mol
InChI Key: HOQIXOFZRLVXFJ-UHFFFAOYSA-N
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Description

Zinbo-5 is a useful research compound. Its molecular formula is C22H21N3O4 and its molecular weight is 391.4 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C22H21N3O4

Molecular Weight

391.4 g/mol

IUPAC Name

4,5-dimethoxy-2-[4-[(pyridin-2-ylmethylamino)methyl]-1,3-benzoxazol-2-yl]phenol

InChI

InChI=1S/C22H21N3O4/c1-27-19-10-16(17(26)11-20(19)28-2)22-25-21-14(6-5-8-18(21)29-22)12-23-13-15-7-3-4-9-24-15/h3-11,23,26H,12-13H2,1-2H3

InChI Key

HOQIXOFZRLVXFJ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C(=C1)C2=NC3=C(C=CC=C3O2)CNCC4=CC=CC=N4)O)OC

Origin of Product

United States

Synthesis routes and methods I

Procedure details

2-(4,5-dimethoxy-2-hydroxyphenyl)-4-(2-pyridylmethyl)aminomethyl-benzoxazole (F19) was prepared in a similar manner for the preparation of 2-(5-methoxy-2-methoxymethoxyphenyl)-4-(2-pyridylmethyl)aminomethylbenzoxazole (F16) using 4-bromomethyl-2-(4,5-dimethoxy-2-methoxymethoxyphenyl)benzoxazole (F13) (612 mg, 1.59 mmol) instead of 4-bromomethyl-2-(5-methoxy-2-methoxymethoxyphenyl)benzoxazole (F12) in 17% (112 mg); 1H-NMR (500 MHz, CDCl3) δ3.56 (s, 3H), 3.95 (s, 3H), 3.97 (s, 3H), 4.02 (s, 2H), 4.30 (s, 2H), 5.27 (s, 2H), 6.85 (s, 1H), 7.15 (dd, 1H, J=7.5, 5.0 Hz), 7.28 (t, 1H, J=7.5 Hz), 7.33 (d, 1H, J=7.5 Hz), 7.42 (d, 1H, J=7.5 Hz), 7.47 (d, 1H, J=7.5 Hz), 7.64 (m, 2H), 8.55 (d, 1H, J=5.0 Hz).
Name
2-(5-methoxy-2-methoxymethoxyphenyl)-4-(2-pyridylmethyl)aminomethylbenzoxazole
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0 (± 1) mol
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4-bromomethyl-2-(4,5-dimethoxy-2-methoxymethoxyphenyl)benzoxazole
Quantity
612 mg
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reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

2-(4,5-dimethoxy-2-hydroxyphenyl)-4-(2-pyridylmethyl)aminomethyl-benzoxazole (F26) was prepared in a similar manner for the preparation of 2-(5-methoxy-2-hydroxyphenyl)-4-(2-pyridylmethyl)aminomethylbenzoxazole (F23) using 2-(4,5-dimethoxy-2-methoxymethoxyphenyl)-4-(2-pyridylmethyl)aminomethylbenzoxazole (F17) (100 mg, 0.23 mmol) instead of 2-(5-methoxy-2-methoxymethoxyphenyl)-4-(2-pyridylmethyl)aminomethylbenzoxazole (F16) in 92% (83 mg); 1H-NMR (500 MHz, CDCl3) δ3.95 (s, 3H), 3.96 (s, 3H), 4.01 (s, 2H), 4.21 (s, 2H), 6.66 (s, 1H), 7.17 (dd, 1H, J=7.5, 5.0 Hz), 7.31 (t, 1H, J=8.0 Hz), 7.37-7.40 (m, 2H), 7.41 (s, 1H), 7.48 (d, 1H, J=8.0 Hz), 7.67 (t, 1H, J=7.5 Hz), 8.66 (d, 2H, J=5.0 Hz), 11.27 (s, 1H).
Name
2-(5-methoxy-2-hydroxyphenyl)-4-(2-pyridylmethyl)aminomethylbenzoxazole
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0 (± 1) mol
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reactant
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Name
2-(4,5-dimethoxy-2-methoxymethoxyphenyl)-4-(2-pyridylmethyl)aminomethylbenzoxazole
Quantity
100 mg
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

BBr3 in CH2Cl2, rt (b) CH2OCH2Cl, TEA in CH2Cl2, rt (c) amino-m-cresol in benzene, reflux (d) BaMnO4 in benzene, reflux (e) NBS, AIBN in CCl4, reflux (f) 2-aminomethylpyridine derivative, K2CO3 in CH3CN, rt (g) TsOH in CH3OH, rt.
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CH2OCH2Cl
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[Compound]
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BaMnO4
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Synthesis routes and methods IV

Procedure details

A mixture of 7 (100 mg, 0.23 mmol) and p-toluenesulfonic acid monohydrate (190 mg, 1 mmol) in methanol (20 mL) was stirred overnight at room temperature. After the solvent was evaporated, ethyl acetate (20 mL) was added to the resulting residue which was neutralized by Na2CO3, washed with brine and water, dried over MgSO4, and concentrated in vacuo to give a pale yellow solid that was purified by silica gel column chromatography (ethyl acetate) and crystallized from ethanol to afford a white solid of Zinbo-5 (80 mg, 89%): 1H-NMR (500 MHz, CDCl3) δ3.95 (s, 3H), 3.96 (s, 3H), 4.01 (s, 2H), 4.21 (s, 2H), 6.66 (s, 1H), 7.17 (dd, 1H, J=7.5, 5.0 Hz), 7.31 (t, 1H, J=8.0 Hz), 7.37–7.40 (m, 2H), 7.41 (s, 1H), 7.48 (d, 1H, J=8.0 Hz),7.67 (t, 1H, J=7.5 Hz), 8.66 (d, 2H, J=5.0 Hz), 11.27 (s, 1H); Anal. Calcd for C22H21N3O4: C, 67.51; H, 5.41; N, 10.74. Found: C, 67.12; H, 5.25; N, 10.57.
Name
7
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
190 mg
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reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Yield
89%

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